5,6-Difluoro-2-methylquinoline

Descripción general

Descripción

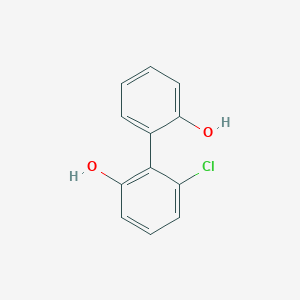

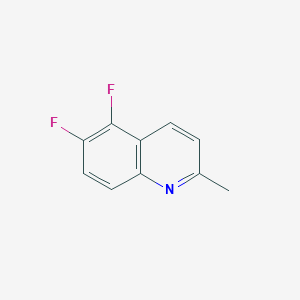

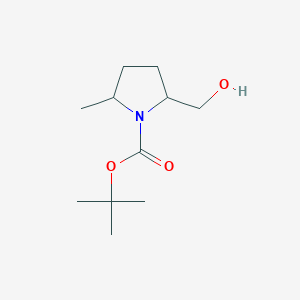

5,6-Difluoro-2-methylquinoline is a chemical compound with the molecular formula C10H7F2N . It is a type of quinoline, a class of compounds that are widespread in nature and have been used in various applications, including medicinal chemistry .

Synthesis Analysis

The synthesis of 5,6-Difluoro-2-methylquinoline involves a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For example, the Skraup cyclization is an effective synthetic tool to transform 2,3,4,5-tetrafluoro substituted aniline into 5,6,7,8-tetrafluoroquinoline, 2-methyl-5,6,7,8-tetrafluoroquinoline and 4-methyl-5,6,7,8-tetrafluoroquinoline .Molecular Structure Analysis

The molecular structure of 5,6-Difluoro-2-methylquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 258.062 Da .Chemical Reactions Analysis

The chemical reactions involving 5,6-Difluoro-2-methylquinoline include a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Difluoro-2-methylquinoline include a density of 1.6±0.1 g/cm3, a boiling point of 299.8±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound also has a molar refractivity of 54.7±0.3 cm3 and a polar surface area of 13 Å2 .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Quinolines

Fluorinated quinolines, including 5,6-Difluoro-2-methylquinoline, have been synthesized using a variety of methods . These methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Functionalization of Polyfluorinated Quinolines

Novel approaches to the functionalization of polyfluorinated quinolines, including 5,6-Difluoro-2-methylquinoline, have been developed . These approaches include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .

Biological Activity

Fluoroquinolines, including 5,6-Difluoro-2-methylquinoline, exhibit remarkable biological activity . They have been found to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .

Medical Applications

Fluoroquinolines have found applications in medicine . For example, the quinoline skeleton has been used as a basic structure for the search of synthetic antimalarial drugs . Additionally, the antineoplastic drug Brequinar® and its analogs have proved to be useful in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .

Agricultural Applications

A number of fluorinated quinolines, including 5,6-Difluoro-2-methylquinoline, have found application in agriculture .

Components for Liquid Crystals

Fluorinated quinolines have also been used as components for liquid crystals .

Cyanine Dyes

Quinolines, including 5,6-Difluoro-2-methylquinoline, have been used in the production of cyanine dyes .

Key Intermediate for Broad Spectrum Antibiotics

5,6-Difluoro-2-methylquinoline has been used as a key intermediate in the synthesis of the broad spectrum antibiotic nafuxacin .

Mecanismo De Acción

Target of Action

It’s known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities . They often act as inhibitors of various enzymes .

Mode of Action

Quinolines often interact with their targets by binding to the active site of enzymes, thereby inhibiting their function .

Biochemical Pathways

Quinolines are known to affect a variety of biochemical pathways due to their broad spectrum of activity .

Pharmacokinetics

The pharmacokinetics of quinolines can be influenced by various factors such as the chemical structure of the compound, the route of administration, and the patient’s physiological condition .

Result of Action

Quinolines often exhibit a range of biological activities, including antibacterial, antineoplastic, and antiviral effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,6-Difluoro-2-methylquinoline . These factors can include the pH of the environment, the presence of other substances, and the temperature .

Propiedades

IUPAC Name |

5,6-difluoro-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKAMONIMDBCIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Difluoro-2-methylquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Chlorophenyl)benzo[d]thiazol-2-amine](/img/structure/B3331198.png)

![4-Amino-[1,1'-biphenyl]-2-ol](/img/structure/B3331218.png)

![{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3331229.png)